Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211519-98-0
VCID: VC0170690
InChI: InChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
SMILES: COC(=O)C1=CN2C=C(C=NC2=N1)Br
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.059

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

CAS No.: 1211519-98-0

Cat. No.: VC0170690

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.059

* For research use only. Not for human or veterinary use.

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate - 1211519-98-0

Specification

CAS No. 1211519-98-0
Molecular Formula C8H6BrN3O2
Molecular Weight 256.059
IUPAC Name methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
Standard InChI Key VCFVIMKCUIJCRI-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=C(C=NC2=N1)Br

Introduction

Chemical Properties and Structure

Basic Information

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is identified by the CAS registry number 1211519-98-0. It possesses the molecular formula C8H6BrN3O2, corresponding to a molecular weight of 256.059 g/mol. The compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, with specific functional groups at defined positions.

Structural Characteristics

The structure of Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is characterized by:

  • A planar or near-planar fused heterocyclic system

  • A bromine atom at the 6-position of the pyrimidine ring

  • A methyl carboxylate group at the 2-position of the imidazole ring

  • Three nitrogen atoms strategically positioned in the bicyclic framework

The compound can be represented using various chemical identifiers, as shown in Table 1.

Table 1: Chemical Identifiers of Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Identifier TypeValue
CAS Number1211519-98-0
IUPAC Namemethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Molecular FormulaC8H6BrN3O2
Molecular Weight256.059 g/mol
Standard InChIInChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
Standard InChIKeyVCFVIMKCUIJCRI-UHFFFAOYSA

Physical Properties

While specific physical property data for Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is limited in the available literature, general expectations based on its structure include:

  • A crystalline solid at room temperature

  • Limited water solubility due to its heterocyclic nature

  • Improved solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols

  • Absorption in the UV-visible region, characteristic of conjugated heterocyclic systems

The presence of the bromine atom likely imparts specific crystallographic properties, including influencing crystal packing and intermolecular interactions through halogen bonding.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of imidazopyrimidine derivatives, including Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, typically involves multi-step reaction sequences starting from simpler heterocyclic precursors. The preparation generally requires careful control of reaction conditions to ensure regioselectivity and optimize yields.

Key Synthetic Routes

A common synthetic pathway for related compounds involves the reaction of appropriate α-bromoketones with aminopyrimidines. For Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a potential synthetic route could involve:

  • Reaction of methyl bromopyruvate with an appropriate 6-bromopyrimidin-2-amine

  • Cyclization to form the imidazo[1,2-a]pyrimidine core structure

  • Optimization of reaction conditions to preserve both the bromine substituent and the methyl carboxylate group

A similar synthetic approach has been documented for related compounds, such as ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in the presence of sodium bicarbonate in ethanol.

Alternative Approaches

Alternative synthetic strategies might include:

  • Selective bromination of methyl imidazo[1,2-a]pyrimidine-2-carboxylate at the 6-position

  • Construction of the heterocyclic core through different cyclization protocols

  • Palladium-catalyzed cross-coupling reactions to introduce the bromine atom at a specified position

Each synthetic approach presents distinct advantages and challenges, with considerations regarding yield, purity, scalability, and ease of purification.

Biological Activity

Structure-Activity Relationships

The biological activity of Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate would likely be influenced by key structural features:

  • The bromine atom at the 6-position, which may enhance binding to specific protein targets through halogen bonding

  • The methyl carboxylate group at the 2-position, providing opportunities for hydrogen bonding interactions

  • The planar imidazopyrimidine core, which may facilitate intercalation with DNA or interactions with flat binding pockets in proteins

Related imidazopyrimidine derivatives have shown activity as modulators of cellular pathways, suggesting similar potential for this compound.

Mechanisms of Action

Potential mechanisms of action for Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate may include:

  • Inhibition of specific enzymes in cancer-related signaling pathways

  • Interference with microbial cell wall synthesis

  • Modulation of inflammatory mediators

  • Interaction with specific receptors in neurological pathways

Further research would be necessary to elucidate the precise mechanisms of action and structure-activity relationships for this specific compound.

Structural Analysis

Conformational Analysis

The structural analysis of imidazopyrimidine compounds, including Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, typically reveals important conformational features. Key structural aspects include:

  • A planar or near-planar arrangement of the fused heterocyclic rings

  • Critical dihedral angles between the imidazopyrimidine core and the methyl carboxylate group

  • Specific orientations of the bromine substituent relative to the heterocyclic framework

These conformational characteristics significantly influence the compound's ability to interact with biological targets, affecting its potential therapeutic applications.

Spectroscopic Characterization

Spectroscopic techniques that would be valuable for characterizing Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate include:

NMR Spectroscopy:

  • Proton NMR would show characteristic signals for the aromatic protons of the heterocyclic system

  • Carbon-13 NMR would reveal the carbonyl carbon of the methyl carboxylate group around 160-170 ppm

  • The methoxy group would appear as a singlet with an integration of 3 protons

Mass Spectrometry:

  • Would show a characteristic molecular ion peak at m/z 256/258 with a 1:1 isotope pattern characteristic of bromine

  • Fragmentation patterns would include loss of the methoxy group and sequential breakdown of the heterocyclic system

IR Spectroscopy:

  • Would display characteristic absorption bands for the carbonyl group (approximately 1700-1730 cm^-1)

  • C-Br stretching vibrations would appear in the 500-600 cm^-1 region

Crystallographic Analysis

X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles within the heterocyclic system

  • Torsional angles between the carboxylate group and the heterocyclic core

  • Crystal packing arrangements and intermolecular interactions

  • Potential halogen bonding involving the bromine atom

Applications in Research

Medicinal Chemistry Applications

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate represents a valuable building block for medicinal chemistry research. Its applications may include:

  • Serving as a starting point for the development of focused libraries of bioactive compounds

  • Functioning as an intermediate in the synthesis of more complex therapeutic candidates

  • Providing a scaffold for structure-activity relationship studies

  • Serving as a molecular probe for target identification and validation

Comparison with Related Compounds

Structural Analogs

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with structurally related compounds to understand the impact of specific structural modifications on chemical and biological properties. Table 2 presents a comparison of this compound with selected structural analogs.

Table 2: Comparison of Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
Methyl imidazo[1,2-a]pyrimidine-2-carboxylateLacks bromine at 6-positionReduced molecular weight, different electronic properties, potentially altered biological activity
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylateEthyl ester instead of methyl esterIncreased lipophilicity, potentially different pharmacokinetic properties
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acidFree carboxylic acid instead of methyl esterIncreased water solubility, different hydrogen bonding capabilities
Methyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylateChlorine instead of bromine at 6-positionDifferent electronic properties, smaller halogen atom, potentially altered binding interactions

Bioisosteric Replacements

Potential bioisosteric replacements for key functional groups in Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate include:

  • Replacement of bromine with other halogens (F, Cl, I) or pseudohalogens (CN, CF3)

  • Substitution of the methyl carboxylate with other ester groups, amides, or heterocyclic rings

  • Modification of the imidazopyrimidine core with other fused heterocyclic systems

These modifications would generate compounds with diverse physicochemical properties and potentially different biological activities, facilitating structure-activity relationship studies.

Structure-Property Relationships

The specific structural features of Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate contribute to its unique properties:

  • The bromine atom introduces a specific electronic effect and potential for halogen bonding

  • The methyl carboxylate provides a balance between stability and reactivity

  • The fused heterocyclic system creates a defined three-dimensional shape important for molecular recognition

Understanding these structure-property relationships is crucial for optimizing the compound for specific applications and predicting its behavior in biological systems.

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